Product packaging for 2-Oxaspiro[3.3]heptane(Cat. No.:)

2-Oxaspiro[3.3]heptane

Cat. No.: B13837524
M. Wt: 98.14 g/mol
InChI Key: SUSDYISRJSLTST-UHFFFAOYSA-N
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Description

Sodium 2-oxaspiro[3.3]heptane-6-carboxylate (CAS 2095409-78-0) is a high-value, strained spirocyclic building block of prime interest in modern drug discovery. This compound belongs to a class of structures increasingly used as three-dimensional bioisosteres for flat aromatic rings or common saturated rings like piperidines. The incorporation of the spiro[3.3]heptane core imposes beneficial physicochemical properties on lead compounds, including reduced lipophilicity, improved metabolic stability, and enhanced target selectivity due to its well-defined exit vectors in three-dimensional space. Its key research value lies in its application as a versatile synthetic intermediate for the development of novel bioactive substances. The this compound scaffold has been identified as a key intermediate in the synthesis of potential treatments for diseases such as tuberculosis. Furthermore, this and related spirocyclic oxetanes are utilized in the synthesis of inhibitors for targets like Epidermal Growth Factor Receptor (EGFR) kinase for cancer research and Leucine Rich Repeat Kinase 2 (LRRK2) for Parkinson's disease research. The synthetic versatility of the scaffold is demonstrated by modern methodologies, such as visible-light-promoted intermolecular [2+2] photocycloadditions, which provide expedient access to polysubstituted derivatives. This product is offered For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10O B13837524 2-Oxaspiro[3.3]heptane

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H10O

Molecular Weight

98.14 g/mol

IUPAC Name

2-oxaspiro[3.3]heptane

InChI

InChI=1S/C6H10O/c1-2-6(3-1)4-7-5-6/h1-5H2

InChI Key

SUSDYISRJSLTST-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)COC2

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Oxaspiro 3.3 Heptane and Its Functionalized Congeners

Strategies for Core Spiro[3.3]heptane Ring System Construction

The assembly of the core 2-oxaspiro[3.3]heptane ring system can be achieved through several distinct synthetic paradigms, ranging from classical cyclization reactions to modern photocatalytic methods.

Cyclization Approaches from Acyclic or Monocyclic Precursors

The construction of the this compound core often begins with pre-existing monocyclic structures or specifically designed acyclic precursors. A scalable, three-step synthesis has been reported commencing from cyclobutanone. rsc.org This method involves a Wittig olefination to produce an exocyclic alkene, which then reacts with chlorosulfonyl isocyanate (CSI) to form a spirocyclic lactam. rsc.org Subsequent reduction of the lactam with aluminum hydride furnishes the 1-azaspiro[3.3]heptane, demonstrating a pathway that can be conceptually adapted for oxygen-containing analogues. rsc.org

Another prominent strategy utilizes 3,3-bis(chloromethyl)oxetane (B146354) as a key monocyclic starting material. thieme-connect.com This precursor undergoes reaction with reagents like tris(ethoxycarbonyl)methane to build the second carbocyclic ring, yielding diethyl this compound-6,6-dicarboxylate, which can be further modified. thieme-connect.com

Intermolecular [2+2] Photocycloaddition Reactions with Visible-Light Photosensitization

Visible-light-mediated [2+2] photocycloaddition has been established as a powerful and mild method for accessing polysubstituted this compound derivatives. researchgate.netnih.govresearcher.life This approach facilitates an intermolecular cross-selective cycloaddition between exocyclic arylidene oxetanes and electron-deficient alkenes. researchgate.netresearchgate.netacs.org The reaction is typically promoted by an iridium(III) photosensitizer under blue light irradiation. nih.govresearcher.life Mechanistic studies, including DFT calculations, indicate that the transformation proceeds via a sensitized triplet energy transfer pathway. nih.govresearcher.life This methodology is highly valuable as it provides access to a variety of spiro[3.3]heptane motifs that are of significant interest in medicinal chemistry. researchgate.netresearchgate.net The versatility of the resulting cycloadducts is highlighted by their further transformations, which can selectively provide access to either syn- or anti-diastereoisomers through kinetic or thermodynamic epimerization. nih.govresearcher.life

Table 1: Visible-Light Promoted [2+2] Cycloaddition for this compound Synthesis. researchgate.net

EntryExocyclic AlkeneAlkene PartnerPhotosensitizerSolventYield (%)
1Arylidene Oxetane (B1205548)AcrylonitrileIr(dF(CF₃)ppy)₂(dtbbpy)PF₆Toluene95
2Arylidene OxetaneMethyl AcrylateIr(dF(CF₃)ppy)₂(dtbbpy)PF₆Toluene92
3Arylidene OxetaneVinyl SulfoneIr(dF(CF₃)ppy)₂(dtbbpy)PF₆Toluene88

Nucleophilic Substitution and Ring-Closure Protocols

Classic nucleophilic substitution and subsequent ring-closure reactions are fundamental to the synthesis of the this compound framework. A common and effective precursor for this strategy is 3,3-bis(chloromethyl)oxetane. thieme-connect.com In a representative synthesis, this compound is treated with a malonic ester derivative in the presence of a base to facilitate a double nucleophilic substitution, directly forming the second four-membered ring and yielding a 6,6-disubstituted this compound. thieme-connect.com Similarly, the synthesis of the related 2-oxa-6-azaspiro[3.3]heptane often starts from tribromopentaerythritol, which undergoes cyclization with a sulfonamide. rsc.orgdoi.org The resulting oxetane can then be opened and re-closed to form the final spirocycle, a strategy showcasing the utility of sequential nucleophilic substitution and ring-closure steps. acs.org

Transition Metal-Catalyzed Cyclization Methodologies

Transition metal catalysis offers efficient and selective routes to spiro[3.3]heptane systems. While direct application to the parent this compound is less documented, analogous methodologies are instructive. For instance, a nickel-catalyzed regio- and enantioselective syn-hydrometalative 4-exo-trig cyclization of alkynones has been used to prepare 2-azaspiro[3.3]heptane derivatives. rsc.org Another relevant approach is the copper-catalyzed borylative cyclization of aliphatic alkynes, which provides access to structurally diverse spiro-methylenecyclobutanes, including spiro[3.3]heptane, spiro[3.4]octane, and oxaspiro[3.5]nonane systems. rsc.org Palladium-catalyzed cyclization has also been noted as an emerging strategy to improve atom economy in the synthesis of related spiro-ketones from bromo-ketone precursors. These metal-catalyzed strategies highlight potential pathways for the construction of the this compound core with high levels of control over stereochemistry and functional group tolerance. rsc.orgrsc.org

Targeted Functionalization and Derivatization of the this compound Scaffold

Once the core spirocycle is constructed, its functionalization is key to its application as a versatile building block.

Synthesis of Hydroxyl-Substituted this compound Derivatives

The introduction of hydroxyl groups onto the this compound scaffold provides a crucial handle for further synthetic elaboration. One direct method involves the reduction of a ketone precursor. For example, diethyl this compound-6,6-dicarboxylate can be reduced using lithium aluminum hydride to furnish this compound-6,6-dimethanol. thieme-connect.com

A powerful strategy for creating hydroxyl derivatives is through the acid-catalyzed rearrangement of (2-oxaspiro[3.3]heptan-6-yl)methanols. acs.org For instance, (6-phenyl-2-oxaspiro[3.3]heptan-6-yl)methanol, prepared in two steps from ethyl 2-phenylacetate, undergoes a facile rearrangement under mild acidic conditions (e.g., HCl or pTSA in 1,4-dioxane) to yield 1-phenyl-3-oxabicyclo[3.1.1]heptan-6-ol. acs.org This reaction demonstrates the ability to leverage the inherent ring strain of the oxetane for skeletal reorganization to create functionalized derivatives. acs.org

Another approach involves the ring-opening of a pre-formed spirocycle, followed by functionalization and ring closure. acs.org In a related aza-spirocycle, treatment of N-tosyl homospiromorpholine with HBr opens the oxetane ring to form a bromohydrin intermediate. acs.org The primary alcohol can be oxidized to an aldehyde, which then reacts with various nucleophiles to generate secondary alcohols. acs.org Subsequent base-mediated ring closure furnishes the substituted oxetane, a strategy that could be adapted for all-carbon or other heteroatom-containing spiro[3.3]heptanes. acs.org

Preparation of Carbonyl Derivatives, including 2-Oxaspiro[3.3]heptan-6-one

The introduction of a carbonyl group, specifically the ketone functionality in 2-oxaspiro[3.3]heptan-6-one, serves as a critical entry point for further derivatization. tianfuchem.com Synthesis of this key intermediate can be achieved through various methods, including [2+2] cycloaddition reactions. For instance, the reaction of keteneiminium salts with alkenes has been adapted to prepare polysubstituted spiro[3.3]heptanes. chemrxiv.org A notable approach involves the reaction of N,N-dimethylamide of cyclobutane (B1203170) carboxylic acid with various alkenes in the presence of triflic anhydride (B1165640) and collidine, followed by hydrolysis of the intermediate vinamidinium salts to yield spiro[3.3]heptanones. chemrxiv.org

Visible-light-mediated triplet photosensitization offers a modern alternative for [2+2] cycloaddition, providing improved regioselectivity and milder reaction conditions compared to traditional thermal methods. acs.org The choice of solvent, temperature, and catalyst are crucial factors influencing the yield and purity of the final product, which often requires purification by column chromatography. The resulting 2-oxaspiro[3.3]heptan-6-one is a versatile intermediate; the carbonyl group can undergo nucleophilic additions, such as Grignard reactions, to introduce a wide range of substituents.

Introduction of Carboxylic Acid and Ester Functionalities

The synthesis of carboxylic acid and ester derivatives of this compound provides valuable handles for bioconjugation and further functionalization. A common strategy involves the reaction of 3,3-bis(chloromethyl)oxetane with malonates, such as tris(ethoxycarbonyl)methane, to form diester intermediates. thieme-connect.comacs.org For example, diethyl this compound-6,6-dicarboxylate is synthesized from the reaction of 3,3-bis(chloromethyl)oxetane and tris(ethoxycarbonyl)methane. thieme-connect.com This diester can then be reduced to the corresponding diol using reagents like lithium aluminum hydride. thieme-connect.com

Another route to carboxylic acid derivatives starts from a ketone precursor. For instance, a Wittig reaction on a ketone, followed by hydrolysis to an aldehyde and subsequent oxidation, can yield the desired carboxylic acid. thieme-connect.com The resulting this compound-6-carboxylic acid and its ester analogs are important for creating amide linkages or other functionalities. univ.kiev.ua

A scalable, six-step linear synthesis has been developed to access a 6-methyloxy-substituted 1-oxaspiro[3.3]heptane, which can serve as a platform for further functionalization. rsc.org This route begins with 3-oxocyclobutane-1-carboxylic acid and proceeds through a series of reactions including Wittig olefination, reduction, and epoxidation. rsc.org

Amination Routes and Generation of Amino-Substituted Analogues

Amino-substituted 2-oxaspiro[3.3]heptanes are valuable building blocks in drug discovery. google.com The introduction of an amino group can be accomplished through several synthetic pathways. One common method is the reductive amination of a ketone precursor, such as 2-oxaspiro[3.3]heptan-6-one. chemrxiv.org For example, reaction with benzylamine (B48309) followed by N-benzyl cleavage via hydrogenation can yield the primary amine. chemrxiv.org

Alternatively, the ketone can be converted to an oxime by reacting with hydroxylamine, which is then reduced to the corresponding amine. thieme-connect.com The resulting 6-amino-2-oxaspiro[3.3]heptane can be converted to its hydrochloride salt to improve crystallinity and handling, making it more suitable for applications like solid-phase synthesis. google.com These amination strategies provide access to a variety of amino-substituted analogues that can be further elaborated. smolecule.comsigmaaldrich.com

Stereoselective Synthesis of Enantiomerically Enriched this compound Derivatives

The development of stereoselective methods to produce enantiomerically enriched this compound derivatives is crucial for their application in medicinal chemistry, where specific stereoisomers often exhibit desired biological activity. Asymmetric synthesis can be achieved through various strategies, including the use of chiral catalysts or auxiliaries.

One notable approach utilizes a ketoreductase-catalyzed reaction to access axially chiral 2,6-disubstituted spiro[3.3]heptane derivatives. chemrxiv.org Another method involves the diastereoselective addition of anions to chiral imines. For instance, the deprotonation of ethyl cyclobutanecarboxylate (B8599542) followed by a reaction with a Davis–Ellman's imine can lead to a spirocyclic azetidine (B1206935) with high diastereoselectivity after subsequent transformations. rsc.org

Furthermore, visible-light-promoted intermolecular crossed [2+2] cycloadditions have been shown to provide expedient access to polysubstituted 2-oxaspiro[3.3]heptanes. chemrxiv.orgacs.org These methods allow for the selective formation of either syn- or anti-diastereoisomers through kinetic or thermodynamic epimerization, highlighting the versatility of this approach. acs.org

Development of Scalable and Sustainable Synthetic Protocols

Flow Chemistry Applications in this compound Synthesis

Flow chemistry has emerged as a powerful tool for the scalable and sustainable synthesis of complex molecules, including spirocyclic systems. researchgate.netrenzoluisi-lab.com The use of continuous flow reactors offers several advantages over traditional batch processes, such as improved heat and mass transfer, enhanced safety, and the potential for automation.

A robust and mild flow technology-assisted two-step protocol has been developed for the synthesis of 1-oxa-2,6-diazaspiro[3.3]heptane from a highly strained azabicyclo[1.1.0]butane intermediate. researchgate.net This method demonstrates the potential of flow chemistry to enable the synthesis of novel strained spiro heterocycles. researchgate.net While direct applications to this compound are still emerging, the principles and technologies are transferable and promise to facilitate more efficient and scalable production of these valuable scaffolds.

Optimized Salt Formation for Enhanced Handling and Purity

The physical properties of spirocyclic intermediates, such as solubility and stability, are critical for their practical application in large-scale synthesis. thieme.de Optimized salt formation is a key strategy to improve these characteristics. thieme.de For the related 2-oxa-6-azaspiro[3.3]heptane, it was found that while the oxalate (B1200264) salt is commonly used, it can be challenging to handle on a large scale due to issues with filtration and product loss. thieme.de

A study on alternative salt forms revealed that sulfonate salts, such as the p-toluenesulfonic acid (PTSA) salt, are non-hygroscopic and thermally stable, while maintaining high efficiency in subsequent reactions. rsc.orgthieme.de The acetate (B1210297) salt was also found to be a viable option, offering better yield and easier characterization compared to the oxalate. thieme.de The formation of stable, crystalline salts like the hydrochloride salt of 6-amino-2-oxaspiro[3.3]heptane also improves handling and purity, which is particularly beneficial for solid-phase synthesis applications. google.com These findings underscore the importance of selecting an appropriate salt form to enhance the handling, purity, and scalability of this compound derivatives.

Mechanistic Investigations and Transformative Reactions of 2 Oxaspiro 3.3 Heptane Systems

Ring-Opening Reactions and Skeletal Rearrangements

The high degree of ring strain within the 2-oxaspiro[3.3]heptane framework makes it susceptible to skeletal rearrangements, particularly under acidic conditions. These reactions often proceed via ring-opening of one of the strained rings, followed by intramolecular rearrangement to form more stable bicyclic systems.

A notable example is the acid-catalyzed isomerization of 6-substituted (2-oxaspiro[3.3]heptan-6-yl)methanols. acs.org This rearrangement provides efficient access to 1,5-disubstituted 3-oxabicyclo[3.1.1]heptanes (oxa-BCHeps), which are valuable as saturated bioisosteres for meta-substituted phenyl rings in medicinal chemistry. acs.org The reaction is typically promoted by strong acids like hydrochloric acid (HCl) or p-toluenesulfonic acid (pTSA), proceeding rapidly to give high yields of the rearranged product. acs.org The proposed mechanism involves protonation of the oxetane (B1205548) oxygen, followed by ring opening to generate a tertiary carbocation. This intermediate is then trapped by the neighboring hydroxyl group, leading to the formation of the thermodynamically more stable 3-oxabicyclo[3.1.1]heptane skeleton. acs.org

The scope of this rearrangement has been shown to tolerate a variety of substituents at the 6-position of the spirocycle, including both alkyl and aryl groups. acs.org

Table 1: Acid-Catalyzed Rearrangement of (2-Oxaspiro[3.3]heptan-6-yl)methanols

Entry Substrate (R-group) Acid (1 equiv.) Time Product Yield Source
1 Phenyl HCl 30 min 1-phenyl-3-oxabicyclo[3.1.1]heptan-5-yl)methanol >95% acs.org
2 Phenyl pTSA 30 min 1-phenyl-3-oxabicyclo[3.1.1]heptan-5-yl)methanol >95% acs.org
3 Methyl pTSA 2 h 1-methyl-3-oxabicyclo[3.1.1]heptan-5-yl)methanol 91% acs.org
4 Cyclopropyl pTSA 2 h 1-cyclopropyl-3-oxabicyclo[3.1.1]heptan-5-yl)methanol 95% acs.org
5 Hydrogen pTSA 24 h (3-oxabicyclo[3.1.1]heptan-1-yl)methanol 71% acs.org

Data sourced from Organic Letters. acs.org

Functional Group Interconversions on the Spirocyclic Core

Beyond ring-transforming reactions, the this compound core serves as a stable scaffold for a variety of functional group interconversions (FGIs). These transformations allow for the synthesis of diverse derivatives while preserving the spirocyclic motif.

A common starting point for FGIs is 2-oxaspiro[3.3]heptan-6-one. The ketone functionality enables a range of nucleophilic additions. For instance, reduction of the carbonyl group using agents like sodium borohydride (B1222165) (NaBH₄) in methanol (B129727) selectively yields the corresponding alcohol, 2-oxaspiro[3.3]heptan-6-ol. Conversely, this alcohol can be oxidized back to the ketone. Furthermore, the ketone readily reacts with Grignard reagents to produce tertiary alcohols.

Another key precursor, diethyl this compound-6,6-dicarboxylate, can be effectively reduced using strong reducing agents like lithium aluminum hydride (LiAlH₄) to furnish the corresponding diol, (2-oxaspiro[3.3]heptan-6,6-diyl)dimethanol. thieme-connect.com These alcohol derivatives can be further functionalized, expanding the chemical space accessible from the spirocyclic core.

Table 2: Examples of Functional Group Interconversions on the this compound Core

Precursor Reagent(s) Product Transformation Type Source
2-Oxaspiro[3.3]heptan-6-one NaBH₄/MeOH 2-Oxaspiro[3.3]heptan-6-ol Ketone Reduction
Diethyl this compound-6,6-dicarboxylate LiAlH₄ (2-Oxaspiro[3.3]heptan-6,6-diyl)dimethanol Ester Reduction thieme-connect.com

Electrophilic and Nucleophilic Reactivity Profiles

The reactivity of this compound systems is dictated by the interplay between the strained oxetane ring and the nature of any appended functional groups. The oxetane ring itself is generally susceptible to nucleophilic attack, which can lead to ring-opening, although it is often tolerant to various reaction conditions. rsc.orgacs.org

More commonly, reactivity is centered on functional groups attached to the spirocyclic core. For example, derivatives such as 6-(bromomethyl)-2-oxaspiro[3.3]heptane are valuable synthetic intermediates where the bromine atom serves as a good leaving group for nucleophilic substitution reactions. smolecule.com This allows for the introduction of a wide range of functionalities. Similarly, the ketone in 2-oxaspiro[3.3]heptan-6-one acts as an electrophilic site, readily undergoing nucleophilic addition by organometallic reagents or hydrides.

Conversely, when the spirocycle is functionalized with nucleophilic groups, such as amines, it can participate in reactions with electrophiles. The amine group in derivatives like 1-(2-oxaspiro[3.3]hept-6-yl)methanamine and 5-(this compound-6-yl)-1H-pyrazol-3-ylamine can act as a nucleophile in substitution and acylation reactions, facilitating the construction of amides and other nitrogen-containing structures. smolecule.comcymitquimica.com

Exploration of Radical-Mediated Transformations

The application of radical chemistry to this compound systems has opened new avenues for their synthesis and functionalization. A significant advancement in this area is the use of visible-light triplet photosensitization to promote intermolecular crossed [2+2] cycloadditions. researchgate.netacs.org

This method allows for the reaction of exocyclic arylidene oxetanes with electron-deficient alkenes under mild conditions, using a commercially available iridium(III) photosensitizer and blue light irradiation. researchgate.netacs.orgresearcher.life The reaction proceeds through a sensitized energy transfer pathway, generating a triplet excited state of the arylidene oxetane. researchgate.netacs.org This excited species then undergoes a stepwise cycloaddition with the alkene partner, leading to the formation of highly substituted this compound structures. researchgate.netrsc.org This transformation is of particular interest in medicinal chemistry as it provides access to spirocyclic motifs that can serve as bioisosteres for gem-dimethyl and carbonyl groups. researchgate.netacs.org

Diastereoselective Control in Functionalization Reactions

Achieving stereocontrol in the synthesis of complex molecules is a central goal of organic chemistry. For this compound systems, diastereoselective control has been successfully demonstrated in the context of the previously mentioned [2+2] photocycloaddition reactions. The initial cycloaddition products are often formed as a mixture of diastereomers. researchgate.netacs.org

However, researchers have shown that it is possible to selectively access either the syn- or anti-diastereoisomer through subsequent transformations of the initial cycloadducts. researchgate.netacs.org This is achieved by taking advantage of the different thermodynamic stabilities of the diastereomers. One diastereomer can be favored under kinetic control, while subsequent epimerization, often facilitated by a base or acid catalyst, allows for equilibration to the more thermodynamically stable diastereomer. researchgate.netacs.org This ability to selectively produce a desired diastereoisomer significantly enhances the synthetic utility of the photocycloaddition methodology, providing versatile and stereochemically defined building blocks for drug discovery and other applications. researchgate.netacs.org

Table 3: Diastereoselective Control via Epimerization

Initial Product Conditions Final Product Control Type Source
syn/anti mixture Thermodynamic (e.g., base) Enriched anti-diastereomer Thermodynamic researchgate.netacs.org
syn/anti mixture Kinetic (e.g., low temp) Enriched syn-diastereomer Kinetic researchgate.netacs.org

This table illustrates the general principle of achieving diastereomeric control through kinetic or thermodynamic conditions as described in the cited literature. researchgate.netacs.org

Theoretical and Computational Chemistry of 2 Oxaspiro 3.3 Heptane Frameworks

Conformational Analysis and Strain Energy Calculations

The 2-oxaspiro[3.3]heptane framework consists of an oxetane (B1205548) ring and a cyclobutane (B1203170) ring fused at a single carbon atom. Both four-membered rings are inherently strained and non-planar. The oxetane ring in the parent compound is known to be slightly puckered. ethz.ch The introduction of substituents or fusion into a spirocyclic system influences the degree of this puckering. acs.org

The total strain energy of the spiro[3.3]heptane system is significant, arising from the combination of two strained cyclobutane rings. Computational studies on spiro[3.3]heptane, the parent hydrocarbon, have estimated its strain energy to be approximately 51.0 kcal/mol, which is close to the sum of the strain energies of two individual cyclobutane rings. swarthmore.edu The strain energy for a single oxetane ring is about 106 kJ/mol (or ~25.3 kcal/mol). ethz.ch The fusion of these rings in this compound creates a highly rigid scaffold with a defined three-dimensional geometry. This high degree of strain and rigidity is a key feature influencing its chemical reactivity and utility as a bioisostere. mdpi.comresearchgate.net The additional strain that can be introduced by fusing two oxetane rings, as in 2,6-dioxaspiro[3.3]heptane, enhances the reactivity of one of the rings towards opening. acs.org

X-ray crystallographic studies of various spiro[3.3]heptane derivatives confirm the puckered nature of the cyclobutane rings, with dihedral angles reported to be in the range of 12.9 to 21.2 degrees. This inherent puckering results in non-coplanar exit vectors for substituents, a crucial feature for its application as a bioisostere.

Electronic Structure and Reactivity Prediction using Density Functional Theory (DFT)

Density Functional Theory (DFT) has become an indispensable tool for understanding the electronic properties and predicting the reactivity of strained systems like this compound. DFT calculations are used to determine molecular geometries, bond dissociation energies, and strain indices. They can elucidate reaction mechanisms, predict regioselectivity, and rationalize experimental outcomes. researchgate.net

For instance, DFT calculations have been employed to support mechanistic proposals for reactions involving spirocyclic oxetanes, such as [2+2] photocycloaddition reactions to access polysubstituted 2-oxaspiro[3.3]heptanes. researchgate.netacs.org These studies help to understand the role of sensitized energy transfer pathways and the formation of intermediates. researchgate.net

DFT is also used to calculate quantum chemical descriptors like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO (ΔE) is a key indicator of chemical reactivity. mdpi.com A smaller energy gap generally implies higher reactivity. mdpi.com By calculating these parameters, researchers can predict how functionalization of the spirocyclic core will affect its reactivity. This predictive power is crucial for designing synthetic routes and for understanding the stability of derivatives under various reaction conditions.

Molecular Dynamics Simulations to Elucidate Conformational Behavior

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with their environment. mdpi.com For a molecule like this compound, MD simulations can reveal the dynamic puckering of the two rings and the accessible conformational space.

MD simulations are particularly valuable in the context of drug discovery. mdpi.comnih.gov By simulating the behavior of a this compound-containing ligand in a solvent or within the binding site of a protein, researchers can gain a deeper understanding of its structural and dynamic properties. mdpi.comgrafiati.com These simulations can help to rationalize why the rigid, three-dimensional structure of the spirocycle can lead to improved binding affinity by reducing the entropic penalty upon binding to a biological target. While specific MD studies focusing solely on the parent this compound are not widely documented in the provided results, the application of MD to related spirocycles and oxetane-containing peptidomimetics highlights its utility in providing structural insights. grafiati.com

Computational Assessment of Bioisosteric Potential and Molecular Overlays

A primary driver for the interest in this compound is its application as a bioisostere—a chemical substituent that can replace another group in a biologically active molecule without significantly altering its biological activity, but potentially improving its physicochemical properties. chimia.ch The spiro[3.3]heptane framework is considered a saturated bioisostere for benzene (B151609), while heteroatom-containing variants like 2-oxa-6-azaspiro[3.3]heptane are used as bioisosteres for morpholine (B109124) and piperazine (B1678402). rsc.orgcolab.ws

Computational methods are essential for assessing this bioisosteric potential. Molecular overlay studies are used to compare the size, shape, and electrostatic potential of the this compound scaffold with the group it is intended to replace, such as a gem-dimethyl or carbonyl group. researchgate.net These comparisons help to validate the structural mimicry.

The key advantage of the spiro[3.3]heptane core is its ability to project substituents with non-coplanar exit vectors, mimicking the spatial arrangement of mono-, meta-, and para-substituted benzene rings while providing a rigid, C(sp3)-rich, three-dimensional structure. nih.govchemrxiv.org This contrasts with the planar geometry of aromatic rings. Computational analyses have been used to compare the geometric parameters of spiro[3.3]heptane derivatives with those of substituted benzenes, as summarized in the table below.

Structural ParameterSpiro[3.3]heptane DerivativePara-substituted BenzeneReference
ConformationPuckered, non-planar ringsPlanar
Ring Dihedral Angles12.9° to 21.2°~0°
Substituent Exit VectorsNon-coplanarCoplanar chemrxiv.org

This three-dimensionality is often sought in modern drug design to improve properties like aqueous solubility and metabolic stability, and to explore new chemical space. researchgate.netchimia.ch For example, replacing a morpholine group with 2-oxa-6-azaspiro[3.3]heptane has been shown to significantly improve metabolic stability and aqueous solubility while only marginally affecting target affinity. chimia.chnih.gov Theoretical studies, including DFT calculations, are used to compare molecular descriptors between the spirocyclic core and the group it replaces, providing a quantitative basis for the bioisosteric replacement. researchgate.net

Applications in Advanced Chemical Synthesis and Materials Science

2-Oxaspiro[3.3]heptane as a Versatile Synthetic Building Block

The this compound framework is a highly adaptable building block in organic synthesis, primarily due to the reactivity of its strained four-membered rings. Chemists have leveraged this reactivity to construct a diverse array of more complex structures.

A prominent synthetic strategy involves the intermolecular cross-selective [2+2] photocycloaddition. This method uses a visible-light Ir(III) photosensitizer to react exocyclic arylidene oxetanes with electron-deficient alkenes. researchgate.netacs.orgnih.gov This reaction proceeds under mild conditions and provides access to a wide range of polysubstituted this compound motifs, which are of significant interest in medicinal chemistry. researchgate.netacs.org The resulting cycloadducts can be further transformed, allowing for selective access to either syn- or anti-diastereoisomers through kinetic or thermodynamic epimerization. acs.orgresearchgate.net Borylated derivatives from these cycloadditions are particularly versatile, enabling further synthetic modifications. For instance, oxidation can yield a cyclobutanol (B46151) motif, and cross-coupling reactions can introduce other functional groups, with the this compound core remaining intact under these conditions. rsc.org

Another key reaction is the acid-catalyzed rearrangement of (2-oxaspiro[3.3]heptan-6-yl)methanols. Under mild acidic conditions, these compounds can isomerize to form 1,5-disubstituted 3-oxabicyclo[3.1.1]heptanes. acs.orgchemrxiv.org This rearrangement provides a novel pathway to saturated isosteres of meta-substituted phenyl rings, a valuable transformation in medicinal chemistry. acs.orgchemrxiv.org The reaction is tolerant of various alkyl and aromatic substituents on the spirocyclic framework. acs.org

The synthesis of the core structure itself often begins with precursors like 3,3-bis(chloromethyl)oxetane (B146354). thieme-connect.comacs.org Reaction of this dichloro-compound with diethyl sodiomalonate or tris(ethoxycarbonyl)methane leads to the formation of diethyl this compound-6,6-dicarboxylate. thieme-connect.comrsc.org This diester is a crucial intermediate that can be reduced to the corresponding diol, 6,6-bis(hydroxymethyl)-2-oxaspiro[3.3]heptane, which serves as a platform for further functionalization. rsc.org

Table 1: Selected Synthetic Transformations Involving this compound Scaffolds

Reaction TypeKey ReactantsConditionsProduct ClassReference(s)
[2+2] PhotocycloadditionExocyclic arylidene oxetanes, electron-deficient alkenesIr(III) photosensitizer, blue lightPolysubstituted 2-oxaspiro[3.3]heptanes researchgate.net, acs.org, nih.gov
Acid-Catalyzed Rearrangement(2-Oxaspiro[3.3]heptan-6-yl)methanolsCatalytic pyridinium (B92312) chloride (PyrHCl)1,5-Disubstituted 3-oxabicyclo[3.1.1]heptanes acs.org, chemrxiv.org
Spirocycle Formation3,3-Bis(chloromethyl)oxetane, tris(ethoxycarbonyl)methaneEthoxide catalystDiethyl this compound-6,6-dicarboxylate rsc.org
ReductionDiethyl this compound-6,6-dicarboxylateLithium aluminum hydride6,6-Bis(hydroxymethyl)-2-oxaspiro[3.3]heptane thieme-connect.com, rsc.org

Integration into Complex Molecular Architectures

The rigid, three-dimensional structure of this compound makes it an attractive bioisostere for common motifs in drug molecules, such as gem-dimethyl groups, carbonyls, and aromatic rings. researchgate.netchemrxiv.org Its incorporation can improve physicochemical properties like solubility while providing novel intellectual property space.

A notable example is the use of this compound derivatives in the development of therapeutic agents. For instance, a ketone-functionalized version, 2-oxaspiro[3.3]heptan-6-one, can be reduced to the corresponding alcohol, which is a necessary substrate for the preparation of an SGLT (sodium-glucose cotransporter) inhibitor for diabetes treatment. acs.org The spirocyclic core has also been integrated into analogues of the FDA-approved anticancer drug Sonidegib. acs.orgchemrxiv.org In this context, the this compound-derived 3-oxabicyclo[3.1.1]heptane motif was used to replace a meta-substituted phenyl ring, leading to improved permeability, metabolic stability, and solubility. acs.orgchemrxiv.org

The synthesis of these complex molecules often relies on the functionalization of the parent spirocycle. For example, 2-oxaspiro[3.3]heptan-6-one serves as a key intermediate that can be used as a bridge to build more complex molecular structures for medicinal chemistry applications. tianfuchem.comsmolecule.com The availability of various synthetic routes allows for the strategic placement of functional groups, enabling the late-stage introduction of the spiro-oxetane motif into drug candidates. acs.orgdoi.org

Table 2: Examples of this compound in Complex Molecules

Complex Molecule/AnalogueParent Scaffold/DrugTherapeutic Area/TargetReference(s)
SGLT Inhibitor Candidate2-Oxaspiro[3.3]heptan-6-olDiabetes (SGLT) acs.org
Sonidegib AnalogueSonidegibCancer (Hedgehog signaling pathway) acs.org, chemrxiv.org, chemrxiv.org
Vorinostat AnalogueVorinostatCancer (HDAC inhibitor) chemrxiv.org
Benzocaine AnalogueBenzocaineLocal Anesthetic chemrxiv.org

Utilization in Polymer Chemistry and Development of Novel Materials

The strained nature of the this compound ring system suggests its potential use as a monomer in ring-opening polymerization to create novel polymers. Early investigations into the synthesis of symmetrical polyfunctional monomers identified 3,3-bis(chloromethyl)oxetan as a key starting material, which leads directly to the this compound core. rsc.org The resulting spiro-diester and its corresponding diol were synthesized specifically for polymerization studies. rsc.org

The treatment of 3,3-bis(chloromethyl)oxetane with certain nucleophiles, such as sulfide (B99878) sources, has been reported to lead to the formation of polymeric material, indicating the propensity of these strained rings to polymerize under specific conditions. acs.org Furthermore, this compound is listed as a raw material for producing polymer monomers, highlighting its recognized potential in materials science. lookchem.com While the field is still developing, the unique spirocyclic structure could lead to polymers with interesting thermal, mechanical, and optical properties.

Table 3: Monomers and Potential Polymers from this compound Scaffolds

Monomer/PrecursorSynthetic RoutePotential Polymer ApplicationReference(s)
Diethyl this compound-6,6-dicarboxylateCondensation of 3,3-bis(chloromethyl)oxetan with malonic estersPrecursor for polyfunctional monomers rsc.org
6,6-Bis(hydroxymethyl)-2-oxaspiro[3.3]heptaneReduction of the corresponding diesterMonomer for polyesters or polyurethanes rsc.org
3,3-Bis(chloromethyl)oxetaneFrom tribromopentaerythritolFormation of polymeric material with sulfide sources acs.org

Design of Catalytic Ligands and Chiral Scaffolds

The rigid and well-defined three-dimensional geometry of the this compound scaffold makes it an excellent platform for the design of chiral ligands and auxiliaries for asymmetric catalysis. Although direct applications as catalytic ligands are not yet widespread, the synthesis of chiral, non-racemic spiro[3.3]heptane derivatives demonstrates significant potential in this area.

A key development is the ketoreductase-catalyzed access to axially chiral 2,6-disubstituted spiro[3.3]heptane derivatives. chemrxiv.org This biocatalytic approach allows for the highly enantioselective synthesis of these chiral scaffolds, which are valuable building blocks. Furthermore, synthetic routes have been developed to access enantioenriched cyclobutanol intermediates that incorporate the spiro-oxetane structure, leveraging stereoselective additions of nucleophiles to C3-substituted cyclobutanones. rsc.org

These chiral spirocyclic frameworks, with their predictable spatial arrangement of substituents, are ideal candidates for development into new classes of ligands for transition-metal catalysis. The rigidity of the spiro[3.3]heptane core can enforce a specific coordination geometry around a metal center, potentially leading to high levels of stereocontrol in catalytic reactions. The ability to introduce a variety of functional groups onto the scaffold allows for fine-tuning of the steric and electronic properties of potential ligands.

Table 4: Chiral Scaffolds Based on Spiro[3.3]heptane

Chiral Scaffold TypeSynthetic ApproachKey FeatureReference(s)
Axially Chiral 2,6-Disubstituted Spiro[3.3]heptanesKetoreductase-catalyzed reductionHigh enantioselectivity, axial chirality chemrxiv.org
Enantioenriched Spiro[3.3]heptane CyclobutanolsStereoselective nucleophilic addition to cyclobutanonesAccess to enantioenriched spirocycles rsc.org

Strategic Integration in Molecular Design and Chemical Biology Research

Bioisosteric Replacements with 2-Oxaspiro[3.3]heptane Derivatives

Bioisosterism, the strategy of replacing one functional group with another that retains similar biological activity, is a cornerstone of medicinal chemistry. The this compound scaffold has emerged as a compelling bioisostere for several common carbocyclic and heterocyclic rings, offering a means to modulate molecular properties and escape the "flatland" of traditional aromatic structures. researchgate.net

The this compound core and its heteroatom-containing analogues have been successfully employed as mimics for a range of commonly used fragments in drug discovery.

Benzene (B151609): The spiro[3.3]heptane framework, including the this compound variant, has been explored as a saturated, non-planar bioisostere for the benzene ring. enamine.netchemrxiv.org This replacement can be particularly advantageous for improving physicochemical properties. For instance, replacing a phenyl ring with a spiro[3.3]heptane moiety has been shown to decrease lipophilicity, a desirable modification in drug design. chemrxiv.org While traditional benzene bioisosteres like bicyclo[1.1.1]pentane maintain collinear exit vectors, the spiro[3.3]heptane scaffold introduces non-collinear vectors, offering a different spatial arrangement for substituents. chemrxiv.org

Piperidine (B6355638) and Morpholine (B109124): The 2-oxa-6-azaspiro[3.3]heptane derivative serves as a notable bioisostere for both piperidine and morpholine. rsc.orgnih.gov This substitution can lead to improved aqueous solubility and metabolic stability. rsc.orgnih.gov For example, replacing the morpholine ring in the antibiotic linezolid (B1675486) with a spiro-analogue resulted in a more stable compound that retained significant antibacterial activity. nih.gov Similarly, 2-azaspiro[3.3]heptane has been introduced as a more water-soluble alternative to the piperidine core. rsc.org

Piperazine (B1678402): 2,6-Diazaspiro[3.3]heptane is a well-established bioisostere for piperazine. rsc.org This substitution can have profound effects on drug properties. In one notable example, replacing the piperazine ring in the PARP inhibitor Olaparib with 2,6-diazaspiro[3.3]heptane significantly improved target selectivity and reduced off-target cytotoxicity. rsc.org

The table below summarizes the bioisosteric relationships and observed property changes.

Original MotifBioisosteric ReplacementKey Property Changes
BenzeneSpiro[3.3]heptaneDecreased lipophilicity, non-collinear exit vectors. chemrxiv.org
Piperidine2-Azaspiro[3.3]heptaneIncreased water solubility. rsc.org
Morpholine2-Oxa-6-azaspiro[3.3]heptaneIncreased metabolic stability, maintained potency. nih.gov
Piperazine2,6-Diazaspiro[3.3]heptaneImproved target selectivity, reduced cytotoxicity. rsc.org

The inherent rigidity of the spiro[3.3]heptane framework is a key asset in designing molecules with high affinity and selectivity for their biological targets. researchgate.netresearchgate.net Unlike flexible aliphatic chains or rings that can adopt multiple conformations, the fixed, three-dimensional arrangement of substituents on a spiro[3.3]heptane core reduces the entropic penalty upon binding to a receptor or enzyme active site.

This conformational restriction provides predictable exit vectors for attached functional groups, allowing for precise spatial positioning to optimize interactions with the target protein. researchgate.net The well-defined geometry of these scaffolds enhances drug-likeness and can lead to improved clinical success. researchgate.netresearchgate.net For instance, the spirocyclic structure can enhance binding affinity by presenting functional groups in an ideal orientation for interaction with enzymes or receptors. smolecule.com This principle has been applied in the design of various bioactive compounds, including kinase inhibitors.

The incorporation of the this compound motif can significantly and often favorably influence key molecular properties that are critical for a compound's success as a drug candidate.

3D Character: One of the most significant advantages of using spiro[3.3]heptane-based scaffolds is the introduction of three-dimensionality, moving away from the predominantly flat structures of many aromatic and heteroaromatic drugs. researchgate.net This increased sp3 character is highly desirable in modern drug discovery as it can lead to improved selectivity and better physicochemical properties.

Metabolic Stability: The spirocyclic core, particularly the quaternary spirocenter, is often more resistant to metabolic degradation compared to more conventional aliphatic or aromatic systems. researchgate.net For example, 2-oxa-6-azaspiro[3.3]heptane is considered a more metabolically stable bioisostere for morpholine. nih.gov This enhanced stability can lead to a longer half-life and improved pharmacokinetic profile.

Solubility: The introduction of heteroatoms, such as the oxygen in this compound or nitrogen in its aza-analogs, can improve aqueous solubility. rsc.org For example, the replacement of a piperidine ring with 2-azaspiro[3.3]heptane was shown to increase water solubility. rsc.org In some cases, introducing a spirocyclic center can lower the lipophilicity (logD7.4) of a molecule, which can also contribute to better solubility. nih.gov

The following table highlights the impact of incorporating spiro[3.3]heptane derivatives on key molecular properties.

PropertyInfluence of Spiro[3.3]heptane Motif
3D Character Increases sp3 character, moving away from "flatland". researchgate.net
Metabolic Stability Generally enhanced due to the robust spirocyclic core. researchgate.net
Solubility Can be improved, particularly with heteroatom-containing analogues. rsc.org
Lipophilicity (logD) Can be lowered, contributing to improved physicochemical profiles. chemrxiv.orgnih.gov

Exploration as Chemical Probes for Investigating Biological Systems

The unique structural characteristics of this compound derivatives make them valuable as chemical probes for exploring biological systems. rsc.org Their rigid conformation allows for the precise presentation of pharmacophoric elements, enabling the study of specific protein-ligand interactions with high fidelity. The ability to create a library of isomers with distinct spatial arrangements of functional groups, as seen with spiro[3.3]heptane-based amino acids, allows for systematic probing of receptor topologies. researchgate.net The spirocyclic structure can enhance binding affinity to biological targets due to its three-dimensional conformation, which may facilitate better interactions with enzymes or receptors. smolecule.com

Development of Peptide Mimics and Constrained Amino Acid Analogues

The rigid spiro[3.3]heptane scaffold has been ingeniously incorporated into the design of unnatural amino acids and peptidomimetics. enamine.net These constrained analogues are instrumental in studying peptide and protein structure and function.

By replacing natural amino acids with those built upon a spiro[3.3]heptane framework, researchers can enforce specific backbone conformations, such as β-turns or β-sheets. enamine.net This conformational restriction is a powerful tool for enhancing metabolic stability, improving receptor selectivity, and increasing resistance to enzymatic degradation. For example, 6-amino-2-oxaspiro[3.3]heptane-6-carboxylic acid and its derivatives are considered promising building blocks for peptidomimetic drugs due to their ability to mimic natural amino acids within a rigidified structure. smolecule.com The development of a stereolibrary of spiro[3.3]heptane-derived glutamate (B1630785) analogs highlights the potential of these compounds to probe the topologies of different glutamate receptors with high precision. enamine.net

Future Research Directions and Emerging Paradigms in 2 Oxaspiro 3.3 Heptane Chemistry

Development of Novel Asymmetric Catalytic Approaches for Derivatization

The rigid, strained spirocyclic framework of 2-oxaspiro[3.3]heptane presents a unique scaffold for the synthesis of complex molecules. A primary future objective is the development of robust asymmetric catalytic methods for its ring-opening, which would grant access to a variety of enantiomerically enriched 3,3-disubstituted oxetanes and cyclobutane (B1203170) derivatives. Current research frontiers are focused on moving beyond stoichiometric chiral reagents towards catalytic systems that offer higher efficiency, atom economy, and stereocontrol.

Key research thrusts in this area include:

Chiral Lewis Acid Catalysis: The coordination of a chiral Lewis acid to the ether oxygen of this compound can activate the oxetane (B1205548) ring towards nucleophilic attack. Future investigations will likely target the design of novel catalysts based on metals such as aluminum, titanium, and rare-earth elements, coordinated to sophisticated chiral ligands. The goal is to achieve high enantioselectivity in reactions with a broad range of nucleophiles (e.g., indoles, silyl (B83357) enol ethers, thiols). The steric environment created by the catalyst's chiral pocket will be crucial for differentiating the two prochiral C-O bond cleavages.

Chiral Brønsted Acid Organocatalysis: Chiral phosphoric acids (CPAs) and related strong Brønsted acids have emerged as powerful catalysts for asymmetric reactions. Their application to this compound chemistry is a promising avenue. By protonating the oxetane oxygen, these catalysts can generate a highly reactive, ion-paired intermediate. The chiral counter-anion would then direct the approach of a nucleophile to one face of the activated substrate, inducing high enantioselectivity. Research will focus on optimizing the catalyst structure (e.g., the 3,3'-substituents on a BINOL backbone) to match the specific steric and electronic demands of the spirocyclic substrate.

Cooperative Catalysis: Synergistic systems combining a Lewis acid and a Brønsted acid, or a metal catalyst and an organocatalyst, could offer unprecedented levels of control. For instance, a Lewis acid could activate the oxetane while a chiral organocatalyst activates the nucleophile, leading to a highly organized transition state.

The table below outlines potential catalytic systems and their targeted outcomes for the asymmetric ring-opening of this compound.

Catalytic SystemProposed MechanismTarget Nucleophile ClassPrimary Research Goal
Chiral Al(III)-salen ComplexesLewis Acid activation of ether oxygenCyanide sources (e.g., TMSCN)Enantioselective synthesis of 3-cyano-3-(hydroxymethyl)cyclobutane
BINOL-derived Phosphoric Acids (CPAs)Brønsted Acid activation via protonationIndoles, PyrrolesAsymmetric Friedel-Crafts alkylation to access chiral heterocycle-substituted cyclobutanes
Chiral SquaramidesHydrogen-bond-donating organocatalysisNitroalkanes, MalonatesStereocontrolled C-C bond formation with soft nucleophiles
Cooperative Rh(II)/CPA SystemDual activation of substrate and nucleophileDiazo compoundsFormal [4+1] cycloaddition to form complex spirocyclic systems

Advanced Applications in Supramolecular Chemistry and Host-Guest Interactions

The well-defined three-dimensional geometry and conformational rigidity of the this compound unit make it an exceptional building block (tecton) for supramolecular chemistry. Unlike flexible aliphatic chains, its spirocyclic core enforces specific bond angles and spatial orientations, enabling the rational design of complex, pre-organized architectures.

Future research will explore the incorporation of this compound derivatives into larger molecular assemblies:

Macrocycles and Cavitands: By functionalizing the core at the C6 position or by synthesizing bis-spirooxetane monomers, it is possible to construct novel macrocycles. The spirocyclic junctions would act as rigid "corners," directing the shape of the final assembly to create well-defined internal cavities. These cavitands could be engineered for selective host-guest recognition of small molecules or ions. For example, macrocycles bearing inwardly-directing hydrogen bond donors could be designed to bind anions like chloride or sulfate (B86663) with high affinity and selectivity.

Molecular Cages and Capsules: The polymerization or oligomerization of multifunctional this compound derivatives could lead to the formation of three-dimensional molecular cages. These structures could encapsulate guest molecules, acting as nanoscale reaction flasks, protecting reactive species from the bulk solvent, or serving as components in molecular sensing and controlled-release systems.

Interlocked Architectures: The unique topology of the spiro-system could be leveraged to synthesize mechanically interlocked molecules like rotaxanes and catenanes. A derivative of this compound could serve as the "axle" or "wheel" component, with its rigid structure providing the steric bulk necessary to prevent dethreading.

The table below summarizes potential supramolecular structures derived from this compound and their prospective applications.

Supramolecular ArchitectureKey Design PrinciplePotential Guest MoleculeEmerging Application
CavitandLinking three C6-functionalized units with aromatic spacersChloroform, Benzene (B151609)Selective sensing of volatile organic compounds (VOCs)
Anion-Binding MacrocycleRing-opened derivatives with inwardly-directed amide N-H groupsSulfate (SO₄²⁻)Environmental remediation of sulfate contamination
Self-Assembled Dimeric CapsuleDimerization of units functionalized with complementary H-bonding motifsMethane, XenonGas storage and separation
Spiro-Axle RotaxaneThreading a macrocycle over a long-chain derivative of this compoundN/A (intrinsic to structure)Molecular switches and motors

Integration into Photoredox Catalysis and Electrosynthesis Methodologies

Modern synthetic chemistry is increasingly driven by the development of sustainable methods that operate under mild conditions. Photoredox catalysis and electrosynthesis offer powerful platforms for activating molecules, and the integration of this compound into these fields is a key area for future exploration. The high ring strain of the oxetane moiety (~26 kcal/mol) makes it a kinetically stable but thermodynamically poised substrate for radical-mediated or redox-initiated ring-opening reactions.

Photoredox-Mediated Ring-Opening: The oxetane ring of this compound is not directly photoreactive to visible light. However, it can be engaged in reactions initiated by a photoredox catalyst. For example, a photocatalyst (e.g., an iridium or ruthenium complex) could, upon irradiation, oxidize or reduce a co-substrate, which then initiates a radical cascade involving the oxetane. A future direction involves the reductive ring-opening to form a distonic radical anion, which can be trapped by electrophiles, or an oxidative ring-opening via single-electron transfer (SET) from an electron-rich olefin.

Electrosynthetic Functionalization: Electrosynthesis provides a reagent-free method for generating highly reactive intermediates. The anodic oxidation of a suitable nucleophile (e.g., a carboxylate or an alcohol) could generate a radical that adds to the oxetane ring of this compound, triggering a ring-opening cascade. Conversely, cathodic reduction of the spiro-oxetane in the presence of a sacrificial anode could generate a ring-opened radical anion, a potent nucleophile for subsequent reactions. This approach avoids the use of stoichiometric chemical oxidants or reductants, aligning with the principles of green chemistry.

Dual Photoredox/Electrochemical Systems: Combining light and electricity can unlock unique reactivity. For instance, an electrochemically generated species could be excited by light to a more reactive state, or a photochemically generated radical could be trapped and further transformed at an electrode surface. Such synergistic systems could enable complex transformations of this compound that are inaccessible by other means.

Exploration in Next-Generation Functional Materials and Nanotechnology

The cationic ring-opening polymerization (CROP) of oxetanes is well-established, but the use of this compound as a monomer offers distinct advantages for creating advanced materials. The spirocyclic structure is central to its unique properties. During polymerization, the opening of one ring is compensated by the retention of the other, leading to an exceptionally low volume change (shrinkage) upon curing. This property is highly desirable in applications where dimensional accuracy is critical.

Future research will focus on harnessing these properties for:

Low-Shrinkage Resins and Composites: Developing advanced photocurable resins for 3D printing (stereolithography) and high-performance adhesives. The minimal shrinkage of poly(this compound) reduces internal stress, preventing warping and improving adhesion and mechanical integrity in the final product. Research will aim to create co-polymers with other monomers to tune properties like glass transition temperature (Tg), toughness, and refractive index.

High-Energy-Density Materials: The strained rings of this compound store a significant amount of energy. Polymers derived from it are a type of energetic polymer, which could find applications as binders in advanced propellant and explosive formulations, offering high performance with improved thermal stability compared to traditional energetic binders.

Nanostructured Block Copolymers: The synthesis of block copolymers containing a poly(this compound) segment and a contrasting segment (e.g., a flexible polyether or a rigid polystyrene) is a key target for nanotechnology. These block copolymers can self-assemble in solution or in the solid state to form well-defined nanostructures (e.g., spheres, cylinders, lamellae). The rigid, spiro-based block would provide structural integrity and a high Tg, making these materials suitable for applications in nanolithography, high-density data storage media, and advanced separation membranes.

Synergistic Approaches with Machine Learning and Artificial Intelligence in Molecular Design

The vast chemical space accessible from the this compound core necessitates advanced computational tools to guide experimental efforts. Machine learning (ML) and artificial intelligence (AI) are poised to revolutionize how research in this area is conducted, accelerating discovery and optimization.

Predictive Modeling for Catalysis: As discussed in section 7.1, identifying the optimal chiral catalyst for an asymmetric ring-opening reaction is a major challenge. ML models, trained on datasets of known catalytic reactions, can predict the enantiomeric excess (ee) and yield for a new combination of catalyst, substrate, and nucleophile. This in silico screening can drastically reduce the number of experiments required, saving time and resources.

De Novo Molecular Design: Generative AI models can be used to design novel derivatives of this compound with specific target properties. For example, an AI could be tasked with designing a supramolecular host (section 7.2) with maximal binding affinity for a specific guest molecule or a polymer (section 7.4) with a desired glass transition temperature and refractive index. The AI would generate candidate molecules that can then be synthesized and tested.

Reaction Pathway Prediction: AI tools can analyze the structure of this compound and propose plausible reaction pathways under various conditions (e.g., photoredox, electrochemical). These systems can identify novel disconnections and synthetic routes that may not be obvious to a human chemist, opening up new avenues for derivatization.

The table below details the integration of AI/ML methodologies with the research areas discussed.

AI/ML ApplicationTarget Research AreaInput DataPredicted Output / Desired Outcome
Quantitative Structure-Selectivity Relationship (QSSR) Modeling7.1. Asymmetric CatalysisCatalyst descriptors, substrate features, reaction conditionsPredicted enantiomeric excess (ee%) and yield
Generative Adversarial Networks (GANs) for Molecular Design7.2. Supramolecular ChemistryDesired cavity size, functional groups, target guest propertiesNovel, synthesizable host molecules with high binding affinity
Automated Reaction Mechanism Prediction7.3. Photoredox & ElectrosynthesisReactant structures, catalyst type, light wavelength/voltageMost probable reaction intermediates and final products
Polymer Property Prediction Models7.4. Functional MaterialsMonomer structure, co-monomer ratio, molecular weightGlass transition temperature (Tg), refractive index, tensile strength

Q & A

Q. How can contradictory spectral data (e.g., NMR splitting patterns) in spirocyclic compounds be resolved?

  • Methodological Answer : Dynamic NMR experiments at variable temperatures distinguish conformational exchange from impurities. For 2-Methyl-2,6-diazaspiro[3.3]heptane, NOESY correlations confirmed axial-equatorial proton arrangements, resolving signal overlap . DFT calculations (e.g., B3LYP/6-31G*) simulate spectra to validate assignments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.